molecular formula C12H9NO3 B13759318 4,4'-Dimethylazapsoralen CAS No. 120482-96-4

4,4'-Dimethylazapsoralen

Cat. No.: B13759318
CAS No.: 120482-96-4
M. Wt: 215.20 g/mol
InChI Key: UXUDKHXAGSUSEQ-UHFFFAOYSA-N
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Description

4,4’-Dimethylazapsoralen is a synthetic compound belonging to the class of furanocoumarins. These compounds are known for their ability to intercalate into DNA and form covalent bonds upon exposure to ultraviolet light. This property makes them useful in various scientific and medical applications, particularly in the field of phototherapy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dimethylazapsoralen typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a furan derivative with a coumarin precursor in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of 4,4’-Dimethylazapsoralen may involve large-scale batch reactions using optimized conditions to maximize yield and minimize impurities. The process may include steps such as purification through crystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 4,4’-Dimethylazapsoralen undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at specific positions on the furan or coumarin rings, often using halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

4,4’-Dimethylazapsoralen has a wide range of applications in scientific research, including:

    Chemistry: Used as a photoreactive agent in the study of DNA interactions and photochemical reactions.

    Biology: Employed in the investigation of DNA repair mechanisms and the effects of UV-induced DNA damage.

    Medicine: Utilized in phototherapy for treating skin conditions such as psoriasis and vitiligo. It is also explored for its potential in cancer treatment due to its ability to induce DNA cross-linking.

    Industry: Applied in the development of photoprotective coatings and materials that require UV stability.

Mechanism of Action

The mechanism of action of 4,4’-Dimethylazapsoralen involves its ability to intercalate into DNA and form covalent bonds upon exposure to ultraviolet light. This intercalation disrupts the normal structure of DNA, leading to the formation of cross-links that can inhibit DNA replication and transcription. The molecular targets include thymine bases in the DNA, and the pathways involved are primarily related to DNA damage response and repair mechanisms.

Comparison with Similar Compounds

    Psoralen: A naturally occurring furanocoumarin with similar DNA intercalating properties.

    Methoxsalen: A synthetic derivative of psoralen used in phototherapy.

    Bergapten: Another furanocoumarin with photoreactive properties.

Uniqueness: 4,4’-Dimethylazapsoralen is unique due to its specific structural modifications that enhance its photoreactivity and DNA intercalating ability. These modifications can result in different photochemical behaviors and therapeutic potentials compared to other furanocoumarins.

Properties

CAS No.

120482-96-4

Molecular Formula

C12H9NO3

Molecular Weight

215.20 g/mol

IUPAC Name

4,6-dimethylfuro[3,2-g][1,3]benzoxazin-2-one

InChI

InChI=1S/C12H9NO3/c1-6-5-15-10-4-11-9(3-8(6)10)7(2)13-12(14)16-11/h3-5H,1-2H3

InChI Key

UXUDKHXAGSUSEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=NC(=O)O3)C

Origin of Product

United States

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